2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.: 450348-71-7
Cat. No.: VC6176693
Molecular Formula: C18H15F3N2OS
Molecular Weight: 364.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 450348-71-7 |
|---|---|
| Molecular Formula | C18H15F3N2OS |
| Molecular Weight | 364.39 |
| IUPAC Name | 2-(1-methylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H15F3N2OS/c1-23-10-16(12-6-2-5-9-15(12)23)25-11-17(24)22-14-8-4-3-7-13(14)18(19,20)21/h2-10H,11H2,1H3,(H,22,24) |
| Standard InChI Key | MUNRKQKWIQJLAS-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure features a central acetamide backbone substituted with two distinct aromatic systems:
-
A 1-methyl-1H-indol-3-yl group linked via a thioether (-S-) bond.
-
An N-(2-(trifluoromethyl)phenyl) substituent attached to the acetamide’s carbonyl group.
This arrangement creates a planar indole system conjugated with an electron-deficient trifluoromethylphenyl group, enabling unique electronic interactions .
Molecular Data
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indole moiety contributes to π-π stacking interactions in biological targets .
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis typically involves three key stages (Figure 1):
-
Indole Ring Formation: Cyclization of substituted anilines with α-ketoesters or via Fischer indole synthesis.
-
Thioether Linkage: Coupling of the indole-3-thiol with α-chloroacetamide intermediates under basic conditions.
-
Trifluoromethyl Introduction: Electrophilic substitution or cross-coupling reactions to attach the CF₃ group to the phenyl ring .
A representative protocol involves:
-
Reacting 1-methyl-1H-indole-3-thiol with chloroacetyl chloride to form 2-(1-methylindol-3-yl)thioacetyl chloride.
-
Subsequent amidation with 2-(trifluoromethyl)aniline in the presence of Hünig’s base .
Challenges in Purification
Due to the compound’s low solubility in aqueous media, chromatographic purification often requires non-polar solvents (e.g., hexane/ethyl acetate mixtures). Yield optimization remains challenging, with reported efficiencies ranging from 35–55% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 364.39 [M+H]⁺, consistent with the molecular formula C₁₈H₁₅F₃N₂OS .
Computational and Physicochemical Insights
Density Functional Theory (DFT) Analysis
-
HOMO-LUMO Gap: Calculated at 4.6 eV, indicating moderate electronic stability .
-
Dipole Moment: 5.2 Debye, suggesting significant polarity conducive to protein-ligand interactions .
Solubility and LogP
-
Aqueous Solubility: <0.1 mg/mL (predicted).
-
LogP: 3.8 ± 0.2, reflecting favorable membrane permeability .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: For optimizing RdRp inhibitors against RNA viruses.
-
Prodrug Potential: Esterification of the acetamide group could enhance bioavailability .
Material Science
The conjugated indole-CF₃ system shows promise in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume